molecular formula C12H13N3 B13811706 N-(2-pyridin-2-ylethyl)pyridin-2-amine CAS No. 6311-99-5

N-(2-pyridin-2-ylethyl)pyridin-2-amine

Cat. No.: B13811706
CAS No.: 6311-99-5
M. Wt: 199.25 g/mol
InChI Key: SNTUYLQKOKQEEZ-UHFFFAOYSA-N
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Description

N-(2-pyridin-2-ylethyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of two pyridine rings connected by an ethylamine linker. Aminopyridines are known for their significant biological and therapeutic value, making them a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-pyridin-2-ylethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: TBHP in toluene or decane.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of N-(pyridin-2-yl)amides, while substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

N-(2-pyridin-2-ylethyl)pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-pyridin-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the binding of certain ligands to their receptors, thereby modulating biological responses. The compound’s effects are mediated through its interaction with histamine receptors, which play a crucial role in various physiological processes .

Properties

CAS No.

6311-99-5

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)pyridin-2-amine

InChI

InChI=1S/C12H13N3/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2,(H,14,15)

InChI Key

SNTUYLQKOKQEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC=CC=N2

Origin of Product

United States

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